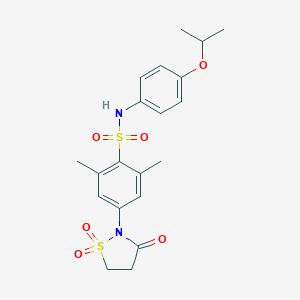![molecular formula C24H32N2O3 B253829 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide, also known as BPPB, is a synthetic compound that has been widely used in scientific research. This compound has shown potential as a useful tool in the study of various physiological and biochemical processes.
作用机制
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide selectively inhibits the activity of the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli such as heat or capsaicin, which are known activators of the channel. By inhibiting the activity of the TRPV1 ion channel, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide can reduce the transmission of pain signals and regulate body temperature.
Biochemical and Physiological Effects:
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. Inhibition of the TRPV1 ion channel by 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to reduce the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been shown to reduce the fever response in animals by inhibiting the activity of TRPV1 in the hypothalamus.
实验室实验的优点和局限性
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of the TRPV1 ion channel, which allows for the study of the specific role of this channel in physiological and biochemical processes. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is also a reversible inhibitor, which allows for the study of the effects of TRPV1 inhibition over time. However, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has limitations in that it is a synthetic compound and may have off-target effects that could confound experimental results.
未来方向
There are several future directions for the study of 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide. One area of research is the development of more selective and potent inhibitors of the TRPV1 ion channel. Another area of research is the study of the role of TRPV1 in other physiological and biochemical processes, such as inflammation and cancer. Additionally, the potential therapeutic applications of TRPV1 inhibitors, including 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide, in the treatment of chronic pain and other conditions should be further explored.
In conclusion, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is a synthetic compound that has shown potential as a useful tool in the study of various physiological and biochemical processes. Its selective inhibition of the TRPV1 ion channel has been shown to have potential therapeutic applications in the treatment of chronic pain and other conditions. Further research is needed to fully understand the mechanism of action and potential applications of 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide and other TRPV1 inhibitors.
合成方法
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is synthesized through a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 1-pyrrolidineethanamine to form 4-methoxy-N-(pyrrolidin-1-yl)benzamide. This intermediate product is then reacted with 2-bromoethyl butyrate to form the final product, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide.
科学研究应用
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of the TRPV1 ion channel. This channel is involved in the transmission of pain signals, and its inhibition has been shown to have potential therapeutic applications in the treatment of chronic pain. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been used in the study of the role of TRPV1 in the regulation of body temperature.
属性
产品名称 |
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide |
|---|---|
分子式 |
C24H32N2O3 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
2-butoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O3/c1-3-4-17-29-23-10-6-5-9-21(23)24(27)25-18-22(26-15-7-8-16-26)19-11-13-20(28-2)14-12-19/h5-6,9-14,22H,3-4,7-8,15-18H2,1-2H3,(H,25,27) |
InChI 键 |
WBEURWKAHMHHKO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
规范 SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)